2,2'-Dihydroxy-3-methoxychalcone
Description
Overview of Chalcones as a Flavonoid Class and Biosynthetic Intermediates
Chalcones are classified as secondary metabolites belonging to the extensive flavonoid family, which are widely present in edible and medicinal plants. nih.gov They are considered bioprecursors for a vast array of other flavonoids and isoflavonoids. nih.govacs.org In the intricate biochemical pathways of plants, chalcones serve as crucial intermediates. nih.govdoaj.org The enzyme chalcone (B49325) synthase facilitates the initial step in flavonoid biosynthesis, leading to the formation of a chalcone-like intermediate. wikipedia.org This intermediate is then isomerized by chalcone isomerase to produce naringenin (B18129), a foundational molecule for various other flavonoids. wikipedia.org The chalcone structure is a key precursor in the biosynthesis of several classes of polyphenolic compounds, including flavanones, flavonols, flavones, isoflavonoids, and anthocyanidins. nih.gov
Historical Context and Evolution of Research on Hydroxylated and Methoxylated Chalcones
The study of chalcones dates back to the late 19th century, with the term "chalcone" being coined by Kostanecki and Tomar. nih.gov Initially, research focused on their synthesis and basic chemical properties. However, the discovery of their widespread presence in the plant kingdom and their role in traditional medicine spurred deeper investigations into their biological activities. nih.govdoaj.org Over the years, particular attention has been paid to hydroxylated and methoxylated chalcones due to their significant biological potential. mdpi.comnih.gov The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic rings of the chalcone scaffold have been shown to be critical for their antioxidant, anti-inflammatory, and other chemopreventive properties. mdpi.com Early research often involved the isolation and identification of these compounds from natural sources. nih.govasm.org As synthetic methodologies advanced, researchers began to create a wide array of hydroxylated and methoxylated chalcone derivatives to explore structure-activity relationships and enhance their therapeutic potential. mdpi.comresearchgate.net This has led to the discovery of compounds with potent and selective biological effects, paving the way for their potential development as therapeutic agents. mdpi.comnih.gov
Chemical Structure and General Biological Prominence of Chalcone Derivatives
The fundamental structure of a chalcone consists of two aromatic rings (labeled A and B) linked by a three-carbon α,β-unsaturated carbonyl system. nih.gov This arrangement, specifically the keto-ethylenic moiety (-CO-CH=CH-), is largely responsible for the broad spectrum of biological activities observed in this class of compounds. acs.org Chalcones exist as cis and trans isomers, with the trans isomer being the more thermodynamically stable and common form. nih.gov
The biological importance of chalcone derivatives is vast and well-documented. They have been shown to possess a remarkable range of pharmacological activities, including:
Antioxidant: Many chalcones, particularly those with hydroxyl groups, are potent radical scavengers. nih.gov
Anti-inflammatory: Chalcone derivatives have been shown to inhibit key inflammatory mediators. nih.govnih.gov
Anticancer: A significant number of chalcones exhibit cytotoxic activity against various cancer cell lines. acs.orgontosight.ai
Antimicrobial: They have demonstrated activity against a range of bacteria and fungi. acs.org
Antiviral: Certain chalcones have been investigated for their ability to inhibit viral replication. acs.org
The versatility of the chalcone scaffold allows for structural modifications, such as the introduction of different substituents on the aromatic rings, to modulate and enhance their biological effects. nih.gov
Significance of 2,2'-Dihydroxy-3-methoxychalcone within the Chalcone Family
This compound is a specific member of the chalcone family that has garnered scientific interest due to its potential biological activities. ontosight.ai Its structure features two hydroxyl groups and one methoxy group, which are known to influence the pharmacological properties of chalcones. ontosight.ai Research has indicated that this compound possesses antioxidant and anti-inflammatory properties, making it a candidate for further investigation in the context of diseases driven by oxidative stress and inflammation. ontosight.ai
The synthesis of this compound is typically achieved through the Claisen-Schmidt condensation reaction, a common method for preparing chalcones. ontosight.aiaip.org This involves the reaction of an appropriately substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative. aip.org Studies have also explored its potential as an anticancer agent, with some research indicating cytotoxic activity against certain cancer cell lines. aip.orgaip.org The specific arrangement of the hydroxyl and methoxy groups on the aromatic rings of this compound contributes to its unique chemical properties and biological profile within the broader class of chalcones.
Data on this compound
| Property | Value |
| Molecular Formula | C16H14O4 |
| Molecular Weight | 270.28 g/mol |
| CAS Number | 2718-28-7 |
| Synonyms | CHEMBL2403799, NSC 94614, STL192039 |
Table compiled from Ontosight. ontosight.ai
Reported Biological Activities of Chalcones
| Activity | Description |
| Antioxidant | Chalcones, especially those with hydroxyl groups, can neutralize free radicals. nih.gov |
| Anti-inflammatory | They can inhibit enzymes and pathways involved in inflammation. nih.govnih.gov |
| Anticancer | Many chalcones show the ability to kill cancer cells. acs.orgontosight.ai |
| Antimicrobial | They are effective against various bacteria and fungi. acs.org |
| Antiviral | Some chalcones can interfere with the life cycle of viruses. acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2718-28-7 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(E)-3-(2-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-15-8-4-5-11(16(15)19)9-10-14(18)12-6-2-3-7-13(12)17/h2-10,17,19H,1H3/b10-9+ |
InChI Key |
GBAMFFILOSWMOO-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=CC=C2O |
Canonical SMILES |
COC1=CC=CC(=C1O)C=CC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Established Synthetic Pathways for 2,2'-Dihydroxy-3-methoxychalcone and Related Derivatives
The cornerstone for the synthesis of chalcones, including this compound, is the Claisen-Schmidt condensation. ontosight.ai This reaction provides a versatile and straightforward route to the α,β-unsaturated ketone core structure that defines the chalcone (B49325) family. researchgate.netresearchgate.net
The Claisen-Schmidt condensation involves a base-catalyzed aldol (B89426) reaction between an acetophenone (B1666503) and an aromatic aldehyde. researchgate.netresearchgate.net In the specific synthesis of this compound, this would involve the reaction of 2-hydroxyacetophenone (B1195853) with 2-hydroxy-3-methoxybenzaldehyde. The reaction mechanism begins with the abstraction of an acidic α-hydrogen from the acetophenone by a base, forming an enolate ion. mdpi.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025). The resulting β-hydroxy ketone intermediate subsequently undergoes dehydration to yield the final chalcone product. mdpi.com This method is widely utilized due to its simplicity and the ready availability of starting materials. researchgate.netyoutube.com
The efficiency and outcome of the Claisen-Schmidt condensation are highly dependent on the reaction conditions and the choice of catalyst.
Catalysts:
Homogeneous Base Catalysts: Traditionally, strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) dissolved in an alcoholic solvent such as ethanol (B145695) or methanol (B129727) are used. researchgate.netresearchgate.netcitedrive.com These catalysts are effective but can lead to difficulties in product purification. rsc.org
Heterogeneous Catalysts: To overcome the limitations of homogeneous catalysts, various solid catalysts have been explored. These include layered double hydroxides (LDH) and their nanocomposites with materials like reduced graphene oxide (rGO), which offer enhanced basicity and easier separation. mdpi.com Mesoporous silica (B1680970) nanomaterials and sulfonic acid-functionalized ionic liquids have also been employed, promoting greener and more efficient synthesis. rsc.orgacs.org These catalysts can operate under mild conditions and are often reusable. acs.org
Reaction Conditions:
Solvents: While polar solvents like ethanol are common, solvent-free conditions, particularly with grinding techniques, have gained traction. rsc.orgaip.orgaip.org Solvent-free reactions can be more environmentally friendly and sometimes lead to higher yields and selectivity. rsc.org
Temperature: The reaction can be performed at room temperature over several hours or days, or at elevated temperatures (e.g., 50°C) to reduce the reaction time. researchgate.net However, lower temperatures, even 0°C, have been found to improve yield and purity in the synthesis of related 2'-hydroxychalcones. ajrconline.orgresearchgate.net
Maximizing the yield of the desired chalcone is a key focus in synthetic efforts. Several strategies have been developed to achieve this.
Parameter Optimization: A systematic approach involves optimizing variables such as the concentration of the catalyst, the amount of solvent, stirring time, and temperature. citedrive.comajrconline.org For instance, in the synthesis of 2'-hydroxychalcone, a 40% NaOH solution and isopropyl alcohol as the solvent at 0°C were found to be optimal. ajrconline.orgresearchgate.net
Grinding Method (Mechanochemistry): This solvent-free technique involves grinding the reactants with a solid base catalyst (e.g., KOH) using a mortar and pestle or a ball mill. aip.orgaip.orgmdpi.com This method has been shown to significantly increase yields (e.g., from 9.2% with reflux to 32.6% with grinding in one study) and reduce reaction times, offering a greener alternative to conventional methods. aip.orgaip.org
Advanced Catalytic Systems: The use of highly efficient catalysts like sulfonic acid-functional ionic liquids can lead to excellent yields (85-94%) and allows for simple separation of the product by decantation and catalyst recycling. acs.org Similarly, protonated aluminate mesoporous silica nanoparticles have been used as solid acid catalysts to achieve high yields under solvent-free conditions. rsc.org
| Method | Catalyst | Conditions | Advantages | Reported Yield | Source |
|---|---|---|---|---|---|
| Conventional Reflux | KOH/NaOH | Ethanol, 50-100°C, several hours | Well-established | 9.2% - 70% | aip.orgresearchgate.net |
| Grinding | KOH (solid) | Solvent-free, room temp, <1 hour | Higher yield, shorter time, green | 32.6% - 96% | aip.orgaip.orgmdpi.com |
| Ionic Liquids | Sulfonic acid-functional ILs | Neat, dual catalyst/solvent | High yield, catalyst recycling | 85% - 94% | acs.org |
| Heterogeneous Catalysis | LDH/rGO | Acetonitrile solvent | Tunable selectivity, reusable catalyst | High | mdpi.com |
Spectroscopic and Chromatographic Characterization Techniques in Synthesis Verification
Once synthesized, the structure and purity of this compound must be rigorously confirmed. Spectroscopic and chromatographic methods are indispensable for this verification. researchgate.netnih.govaip.org
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of chalcones. nih.govnih.gov
¹H NMR: The proton NMR spectrum provides key diagnostic signals. The vinylic protons (Hα and Hβ) of the α,β-unsaturated system typically appear as doublets in the range of δ 6.9-8.3 ppm. aip.orgresearchgate.net The coupling constant (J) between these protons is typically around 15-16 Hz, confirming a trans configuration of the double bond. researchgate.net Aromatic protons resonate in the region of δ 6.3-8.2 ppm, and the methoxy (B1213986) group (OCH₃) protons typically appear as a singlet around δ 3.6-3.9 ppm. aip.orgjetir.org The protons of the hydroxyl groups (-OH) can appear as broad singlets, with chelated hydroxyls appearing further downfield (e.g., δ 12-14 ppm). smujo.id
¹³C NMR: The carbon-13 NMR spectrum is equally informative. The carbonyl carbon (C=O) is highly characteristic and appears in the downfield region of δ 186-197 ppm. researchgate.netnih.gov The α- and β-carbons of the enone moiety give signals at approximately δ 116-128 ppm and δ 136-145 ppm, respectively. nih.gov The methoxy carbon signal is found around δ 56 ppm. aip.org
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Source |
|---|---|---|---|
| Carbonyl (C=O) | - | 186 - 197 | nih.govaip.org |
| β-Carbon | - | 136 - 145 | nih.gov |
| α-Carbon | - | 116 - 128 | nih.gov |
| H-β | ~7.3 - 8.3 (d, J ≈ 15 Hz) | - | aip.orgresearchgate.net |
| H-α | ~6.9 - 7.9 (d, J ≈ 15 Hz) | - | aip.orgresearchgate.net |
| Aromatic C-H | 6.3 - 8.2 | 102 - 166 | aip.orgsmujo.id |
| Methoxy (O-CH₃) | ~3.6 - 3.9 (s) | ~56 | aip.org |
| Phenolic (C-OH) | - | ~151 - 165 | aip.org |
Infrared spectroscopy is used to identify the key functional groups present in the chalcone molecule.
Carbonyl (C=O) Stretch: A strong absorption band between 1628 and 1685 cm⁻¹ is characteristic of the conjugated ketone carbonyl group. nih.govresearchgate.net
Alkene (C=C) Stretch: The stretching vibration of the C=C double bond in the enone system and the aromatic rings appears in the region of 1512-1610 cm⁻¹. nih.govaip.org
Hydroxyl (O-H) Stretch: A broad absorption band in the region of 3394-3420 cm⁻¹ indicates the presence of the hydroxyl groups. aip.org
C-O Stretch: A peak around 1167 cm⁻¹ can be attributed to the C-O stretching of the methoxy and hydroxyl groups.
C-H Bends: The in-plane deformation of the =C-H bond can be observed as a weak band around 1430-1460 cm⁻¹. nih.govresearchgate.net
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Source |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3394 - 3420 (broad) | aip.org |
| Carbonyl (C=O) | C=O Stretch | 1628 - 1685 (strong) | nih.govresearchgate.net |
| Alkene/Aromatic (C=C) | C=C Stretch | 1512 - 1610 | nih.govaip.org |
| Ether/Phenol (C-O) | C-O Stretch | ~1167 |
Mass Spectrometry (MS, GC-MS, ESI-MS)
Mass spectrometry is a cornerstone technique for the structural elucidation of synthetic and natural compounds. For this compound, various mass spectrometric methods are employed to confirm its molecular weight and fragmentation patterns, which are crucial for its identification.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like chalcones without causing significant fragmentation. In ESI-MS analysis of a related compound, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, an EI-MS (Electron Ionization Mass Spectrometry) analysis yielded a molecular ion peak at m/z 298, which corresponded to the molecular formula C18H18O4. This suggests a chalcone structure. For 2',4-Dihydroxy-3-methoxychalcone, tandem mass spectrometry (MS-MS) data reveals specific fragmentation patterns. In negative ion mode ([M-H]⁻), the precursor ion at m/z 269.0819 fragments to produce major ions at m/z 149 and 254. nih.gov In positive ion mode ([M+H]⁺), the precursor at m/z 271.0965 yields fragment ions at m/z 256.2, 177.1, and 147.1. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of volatile and thermally stable compounds. A related compound, 2',4'-Dihydroxy-4-methoxychalcone, has been characterized using GC-MS. nih.gov The mass spectrum of 2',4',4-trihydroxy-3-methoxychalcone, a structurally similar compound, showed a molecular ion peak at m/z 286. aip.org
Table 1: Mass Spectrometry Data for Chalcone Analogs
| Compound | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |
| 2',4-Dihydroxy-3-methoxychalcone | [M-H]⁻ | 269.0819 | 149, 254, 134 | nih.gov |
| 2',4-Dihydroxy-3-methoxychalcone | [M+H]⁺ | 271.0965 | 256.2, 177.1, 147.1 | nih.gov |
| 2',4'-Dihydroxy-4-methoxychalcone | [M-H]⁻ | 269.0819 | 254, 147.9, 227 | nih.gov |
| 2',4'-Dihydroxy-4-methoxychalcone | [M+H]⁺ | 271.0965 | 161, 137, 253 | nih.gov |
| 2',4',4-Trihydroxy-3-methoxychalcone | EI-MS | 286 | Not specified | aip.org |
| 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | EI-MS | 298 | Not specified |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, such as chalcones. The UV spectrum of a chalcone typically shows two characteristic absorption bands.
For instance, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, when dissolved in methanol, exhibits maximum absorption (λmax) at 339 nm and 225 nm, which is indicative of its chalcone nature. Similarly, the UV spectrum of 2',4'-dihydroxy-6'-methoxy-3,4-methylenedioxy dihydrochalcone (B1670589) shows λmax at 240 nm and 290 nm. pjsir.org The absorption spectra of a series of methoxy chalcones display an intense, sharp band around 262 to 277 nm and a secondary, broader band in the region of 310-330 nm. researchgate.net These absorption bands are characteristic of the chalcone scaffold and arise from the π → π* transitions within the cinnamoyl system.
Thin-Layer Chromatography (TLC) Analysis
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to monitor the progress of reactions, assess the purity of compounds, and determine appropriate solvent systems for column chromatography. scitepress.org The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. reading.ac.uk
In the synthesis of chalcones, TLC is routinely used to track the consumption of starting materials and the formation of the product. smujo.id For example, in the synthesis of 2',4'-dihydroxy-6'-methoxy-3,4-methylenedioxy dihydrochalcone, the purity of the compound and the completion of the reaction were monitored by TLC, with spots visualized by spraying with 2% FeCl3 solution or 1% H2SO4 and heating. pjsir.org The Rf value is dependent on the stationary phase (e.g., silica gel) and the mobile phase (solvent system). For 2',4'-dihydroxy-6'-methoxy-3,4-methylenedioxy dihydrochalcone, an Rf value of 0.54 was reported using a chloroform-methanol (9:1) solvent system. pjsir.org Another related dihydrochalcone, 2',4',6'-trihydroxy-4-methoxydihydrochalcone, had an Rf value of 0.44 in a n-hexane-benzene (7:1) system. pjsir.org
Chemical Derivatization Strategies for Analog Development
The development of new chalcone analogs through chemical derivatization is a key strategy to explore their structure-activity relationships and enhance their biological properties.
Exploration of Substituent Effects on Chalcone Scaffolds
The biological activity of chalcones is significantly influenced by the nature and position of substituents on their aromatic rings. researchgate.net The presence of hydroxyl and methoxy groups, in particular, has been shown to be crucial for the biological activities of many chalcones. mdpi.com For example, a series of chalcones and their dihydro-derivatives with hydroxy or methoxy groups at various positions were synthesized to investigate their inhibitory effects on certain enzymes. mdpi.com These studies have demonstrated that the strategic placement of these functional groups can lead to compounds with improved activity and selectivity.
Synthesis of Halogenated and Alkoxy Analogs
The introduction of halogen atoms and additional alkoxy groups into the chalcone scaffold is a common strategy to modulate its physicochemical properties and biological activity. For instance, the synthesis of 2',4'-dihydroxy-4-chlorochalcone has been reported, and its antiplasmodial activity was evaluated. smujo.id Similarly, the synthesis of 2',4'-dihydroxy-3,4-dimethoxychalcone (B1655851) has been achieved, and its antioxidant properties were investigated. mdpi.com These examples highlight the efforts to create a diverse library of chalcone analogs with potentially enhanced pharmacological profiles.
Structural Modifications for Enhanced Bioactivity and Selectivity
Structural modifications of the chalcone backbone are aimed at improving bioactivity and achieving selectivity for specific biological targets. The simple structure of chalcones makes them an attractive template for the synthesis of novel therapeutic agents. nih.gov For example, 2',6'-Dihydroxy-4'-methoxychalcone, isolated from Piper aduncum, demonstrated selective toxicity against Leishmania amazonensis parasites, suggesting its potential as a lead compound for new antileishmanial drugs. nih.gov Furthermore, a series of chalcone derivatives have been synthesized and found to inhibit EROD activity in a dose-dependent manner, indicating their potential as chemopreventive agents. mdpi.com These findings underscore the importance of structural modifications in the quest for more potent and selective chalcone-based therapeutic agents.
Natural Occurrence and Isolation
Identification of Natural Sources of Chalcones Bearing Dihydroxy and Methoxy (B1213986) Moieties
Chalcones, characterized by their open-chain flavonoid structure, are widely distributed in the plant kingdom and are recognized as bioprecursors to flavonoids. nih.gov These compounds, often polyhydroxylated, are abundant in fruits, vegetables, and medicinal plants. nih.gov
Occurrence in Medicinal and Dietary Plants
Several plants have been identified as natural sources of chalcones with dihydroxy and methoxy substitutions. Notably, Zuccagnia punctata, a medicinal plant native to Argentina, is a known source of 2',4'-dihydroxy-3'-methoxychalcone and 2',4'-dihydroxychalcone (B613834). nih.govnih.govmdpi.com These compounds have been isolated from the plant's crude methanolic and chloroform (B151607) extracts. nih.govacs.org
Another significant source is Syzygium balsameum, from which 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone has been isolated. Additionally, Dalea versicolor has been reported to contain 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone. nih.gov
The following table summarizes the occurrence of these chalcones in the specified plants:
| Plant Species | Chalcone (B49325) Compound |
| Zuccagnia punctata | 2',4'-dihydroxy-3'-methoxychalcone, 2',4'-dihydroxychalcone nih.govnih.govmdpi.com |
| Syzygium balsameum | 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone |
| Dalea versicolor | 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone nih.gov |
Role in Plant Biosynthesis as Flavonoid Precursors
Chalcones are fundamental intermediates in the biosynthesis of a wide array of flavonoids. nih.govresearchgate.net The biosynthesis begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. nih.govmdpi.com The key enzyme, chalcone synthase (CHS), then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone). mdpi.comresearchgate.net
This initial chalcone serves as a precursor for various classes of polyphenolic compounds, including flavanones, flavonols, flavanols, isoflavones, and anthocyanidins. nih.gov The subsequent enzymatic reactions, such as those catalyzed by chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS), lead to the vast diversity of flavonoids found in plants. mdpi.comresearchgate.net
Extraction and Purification Techniques for Chalcone Isolation from Natural Products
The isolation of chalcones from their natural plant sources involves a series of extraction and purification steps.
Solvent Extraction Methods
The initial step in isolating chalcones from plant material is typically solvent extraction. The choice of solvent is crucial and depends on the polarity of the target compounds. rsc.orgrsc.org For chalcones, solvents like ethyl acetate (B1210297) and dichloromethane (B109758) are commonly used. mdpi.comrsc.org For instance, the isolation of 2',4'-dihydroxy-3'-methoxychalcone and 2',4'-dihydroxychalcone from Zuccagnia punctata involved a chloroform fraction of an ethanolic extract. mdpi.com Similarly, ethyl acetate has been effectively used for extracting chalcones from other plant sources. google.com The process often involves macerating the plant material in the chosen solvent, followed by filtration to separate the extract from the solid residue. rsc.orggoogle.com
Chromatographic Separation Techniques
Following solvent extraction, the crude extract, which contains a mixture of compounds, is subjected to chromatographic techniques for purification. rsc.org Column chromatography is a widely employed method for separating chalcones from other plant constituents. mdpi.comnih.gov In this technique, the extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. rsc.orgyoutube.com A mobile phase, a solvent or a mixture of solvents, is then passed through the column. youtube.com Compounds separate based on their differential affinities for the stationary and mobile phases. youtube.com Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify and isolate the pure chalcone. rsc.orgrsc.org For example, column chromatography has been successfully used to isolate six different chalcones from Angelica keiskei extracts. nih.gov
Based on a thorough review of available scientific literature, it is not possible to generate an article on the chemical compound 2,2'-Dihydroxy-3-methoxychalcone that strictly adheres to the detailed outline provided.
The search for specific in vitro and preclinical data for this exact compound (CAS Number: 2718-28-7) did not yield the required research findings for the specified subsections, such as its effect on HeLa, WiDr, and T47D cell lines, specific apoptosis induction pathways, G2/M phase cell cycle modulation, anti-angiogenic effects, or the inhibition of specific pro-inflammatory mediators like PGE2, NO, TNF-α, and IL-6.
While the broader class of chalcones is known for a wide range of biological activities, including anticancer and anti-inflammatory properties, scientific findings are highly specific to the exact molecular structure, including the position and number of hydroxyl and methoxy groups. ontosight.ai Research is available for structurally similar but distinct chalcone derivatives. For instance, studies on compounds like 2',4-dihydroxy-3-methoxychalcone have shown cytotoxic activity against various cancer cell lines, and other related chalcones have demonstrated effects on apoptosis, the cell cycle, and inflammation. aip.orgnih.govnih.gov However, this information cannot be attributed to this compound without direct scientific evidence.
Therefore, due to the lack of specific data for this compound in the requested areas, creating a scientifically accurate and informative article that adheres to the provided outline is not feasible at this time.
In Vitro and Preclinical Biological Activity Profiling
Antioxidant and Oxidative Stress Modulation
The antioxidant properties of chalcones are a significant area of research. researchgate.net The capacity of 2,2'-Dihydroxy-3-methoxychalcone to counteract oxidative stress is outlined below.
The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate this activity.
In a study evaluating a series of synthesized methoxy (B1213986) chalcones, this compound demonstrated notable radical scavenging activity. The presence of two phenolic hydroxyl groups is suggested to contribute to this activity, as they can readily donate a hydrogen atom to stabilize free radicals. The resulting phenoxy radical is stabilized by the delocalized π-system of the chalcone (B49325) structure, further enhanced by the methoxy group.
One study reported the in vitro radical scavenging activity of this compound using the DPPH model. The compound exhibited significant activity, with a reported IC50 value of 3.17 µg/mL.
| Compound | Assay | IC50 Value (µg/mL) |
| This compound | DPPH Radical Scavenging | 3.17 |
This table presents the reported 50% inhibitory concentration (IC50) of this compound in the DPPH radical scavenging assay.
Currently, there is no specific data available on the hydrogen peroxide (H2O2) scavenging activity of this compound.
There are no specific studies available that have investigated the direct effects of this compound on the modulation of intracellular or extracellular reactive oxygen species (ROS) levels.
Research into the potential of this compound to activate Phase II detoxifying enzymes, such as those regulated by the Nrf2 pathway, has not been reported in the available scientific literature.
Antimicrobial Efficacy
The antimicrobial properties of chalcones have been a subject of scientific investigation. However, specific data on the antimicrobial efficacy of this compound against a broad spectrum of microorganisms is limited. The following subsections detail the available research findings.
There is currently a lack of specific scientific studies evaluating the in vitro antibacterial activity of this compound against Gram-positive organisms such as Staphylococcus aureus and Bacillus subtilis. While some hydroxychalcones and methoxychalcones have demonstrated antibacterial effects, the precise activity of this specific compound remains to be elucidated. nih.govnih.gov For instance, a study on 2,4,2'-trihydroxy-5'-methylchalcone showed bacteriostatic action against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 25.0-50.0 µg/ml. nih.gov Another study highlighted that 3'-Methoxychalcone displayed anti-Pseudomonas activity. nih.gov However, direct data for this compound is not available.
Specific studies on the antifungal activity of this compound against fungal species such as Aspergillus niger, Trichoderma harzianum, Phomopsis longicolla, and Colletotrichum truncatum have not been identified in the current scientific literature. While some chalcone derivatives have shown antifungal properties, the efficacy of this particular compound against these specific fungi is yet to be determined. For example, crude extracts from Trichoderma harzianum have demonstrated the ability to inhibit the growth of Aspergillus niger. cabidigitallibrary.org Additionally, certain curcuminoids have been effective against Colletotrichum species. dovepress.com
While direct studies on the antiparasitic activity of this compound are scarce, research on a closely related isomer, 2',6'-dihydroxy-4'-methoxychalcone (DMC), provides significant insights into its potential antileishmanial activity against Leishmania amazonensis.
DMC, isolated from Piper aduncum, has demonstrated significant in vitro activity against both the promastigote and intracellular amastigote forms of Leishmania amazonensis. asm.orgnih.gov The 50% effective doses (ED₅₀) were reported to be 0.5 μg/ml for promastigotes and 24 μg/ml for intracellular amastigotes. asm.orgnih.gov Further studies have shown that the encapsulation of DMC in poly(D,L-lactide) nanoparticles enhanced its inhibitory effect on the growth of intracellular L. amazonensis. nih.gov This suggests that while DMC has a direct effect on the parasite, its efficacy can be improved through drug delivery systems. asm.orgnih.gov Ultrastructural studies revealed that DMC treatment led to enlarged and disorganized mitochondria in promastigotes, indicating a potential mechanism of action that is selectively toxic to the parasite. asm.org
It is important to note that these findings are for the isomer 2',6'-dihydroxy-4'-methoxychalcone and not the specific compound this compound.
Antidiabetic Potential
The potential of chalcones as antidiabetic agents has been explored through various studies. However, specific data for this compound is not available in the current body of scientific literature.
There are no specific studies available that have investigated the inhibitory effects of this compound on the carbohydrate-hydrolyzing enzymes α-glucosidase and α-amylase. A review of chalcone derivatives indicated that some exhibit inhibitory activity against these enzymes. nih.govresearchgate.net For instance, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) showed strong non-competitive inhibition of pancreatic α-amylase with an IC₅₀ of 43 μM, but was ineffective against intestinal α-glucosidase. nih.gov Another study on dihydrochalcones reported moderate inhibition against both α-amylase and α-glucosidase. researchgate.net However, these results are not directly applicable to this compound.
Currently, there are no published preclinical studies that have evaluated the hypoglycemic effects of this compound in animal models of diabetes. While some synthetic chalcone derivatives have shown the potential to reduce blood glucose levels in preclinical settings, the specific in vivo antidiabetic activity of this compound remains uninvestigated. dovepress.com
Other Investigated Biological Activities of Chalcone Scaffolds
The versatile structure of chalcones has prompted extensive research into their various biological effects. Beyond their well-known properties, chalcone scaffolds have demonstrated a range of other significant activities, which are detailed below.
Neuroprotective Effects
Chalcone scaffolds have emerged as promising candidates for the treatment of neurodegenerative diseases due to their neuroprotective properties. nih.gov These compounds can cross the blood-brain barrier, allowing them to exert their pharmacological effects directly within the central nervous system. nih.gov Their neuroprotective mechanisms are often linked to their potent anti-inflammatory and antioxidant activities. mdpi.com
Chalcones can modulate inflammatory pathways, such as the JAK2/STAT3 signaling pathway, which is crucial in the release of inflammatory cytokines like TNF-α. nih.gov By inhibiting this pathway, chalcones can induce anti-inflammatory and neuroprotective effects. nih.gov For instance, cardamonin, a specific chalcone, has been shown to reduce oxidative stress and modulate inflammatory processes that are significant in the development of neurodegenerative conditions like Alzheimer's disease. mdpi.com It can influence a variety of signaling molecules, including transcription factors (NF-kB and STAT3), cytokines (TNF-α, IL-1, and IL-6), and enzymes (COX-2, MMP-9). mdpi.com
Furthermore, some chalcone derivatives are predicted to act as inhibitors of catechol-O-methyltransferase (COMT) and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of neurodegenerative disorders. acs.org The ability of certain chalcones, like 2,2',5'-trihydroxychalcone, to provide neuroprotection against inflammation triggered by Toll-like receptor 4 in microglia further highlights their therapeutic potential. ucl.ac.uk The core structure of chalcones is also associated with the inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets in the treatment of various neurological and cognitive disorders. researchgate.net
Immunosuppressive Properties
Certain chalcone derivatives have been noted for their immunosuppressive activities. nih.gov This property, among others like antioxidant and anti-hepatic injury effects, has led to their use in traditional Chinese medicine. acs.org The ability of chalcones to modulate the immune response suggests their potential application in managing autoimmune diseases and preventing organ transplant rejection, although this area requires more extensive investigation to fully understand the underlying mechanisms and identify the most potent compounds.
Antiviral Activities
Chalcone scaffolds exhibit broad-spectrum antiviral activities against a variety of human viruses. tandfonline.compensoft.net These natural and synthetic compounds have been shown to target different stages of the viral life cycle, including viral entry, replication, and release. pensoft.net The antiviral effects of chalcones are attributed to their ability to inhibit viral enzymes and disrupt various stages of viral replication. pensoft.netnih.gov
Research has demonstrated the activity of chalcones against several viruses, including:
Coronaviruses: Chalcone derivatives have shown inhibitory activity against proteases of coronaviruses like MERS-CoV and SARS-CoV. tandfonline.compensoft.net
Human Immunodeficiency Virus (HIV): Some chalcones, such as cardamonin, have exhibited anti-HIV activity by inhibiting HIV-1 protease. pensoft.net An O-benzyl substituted chalcone has also been reported to have anti-HIV properties. nih.gov
Influenza Virus: Chalcones have been found to inhibit the influenza A virus, likely by interfering with the early stages of virus replication, such as transcription or viral uncoating. pensoft.netnih.gov
Other Viruses: Studies have also reported the activity of chalcones against human rhinovirus, herpes simplex virus, dengue virus, human cytomegalovirus, and hepatitis B and C viruses. tandfonline.com
The diverse antiviral bioactions of chalcone derivatives make them a promising scaffold for the development of new antiviral drugs. tandfonline.com
Inhibition of Acetylcholinesterase
Chalcone derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com The small molecular size and the ease of structural modification make chalcones an attractive scaffold for designing new AChE inhibitors. mdpi.com
Studies have shown that various synthetic chalcones exhibit moderate to good inhibitory activity against AChE. nih.gov The binding of these chalcones to the active site of the enzyme involves multiple interactions, including hydrogen bonding, π–π, and hydrophobic interactions. nih.govbohrium.com The inhibitory potential of chalcone derivatives can be enhanced by introducing different functional groups. For example, derivatives with two amino groups (bis Mannich derivatives) have shown potent AChE inhibition. mdpi.com
| Compound | IC50 Value (µM) for AChE Inhibition | Reference |
|---|---|---|
| Basic Chalcones (C1-C5) | 22 ± 2.8 to 37.6 ± 0.74 | nih.gov |
| Bis Mannich derivative (Compound 2) | 0.07 | mdpi.com |
| Morpholine-based chalcone (Compound 7) | 6.1 | mdpi.com |
| Flurbiprofen Mannich derivative–chalcone hybrid (Compound 31) | 7.15 to 35.65 (for EeAchE) | mdpi.com |
Phytotoxic Effects as Plant Growth Regulators
Chalcones have demonstrated significant phytotoxic effects, suggesting their potential use as natural herbicides for weed management. researchgate.net Trans-chalcone has been found to be detrimental to the germination and early root growth of various weed species, including Amaranthus retroflexus and Echinochloa crus-galli. researchgate.net
The mechanism of action for the phytotoxicity of chalcones involves the inhibition of key physiological processes in plants. Some fluorinated chalcone derivatives have been shown to act as inhibitors of the photosystem II (PSII) electron chain, a critical component of photosynthesis. nih.gov These compounds can block the electron flow at the quinone pool, leading to a decrease in PSII activity. nih.gov For example, at a concentration of 100 μM, (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one has demonstrated pre- and post-emergent herbicidal activity, reducing the seed germination index and the lengths of the radicle and hypocotyl in Amaranthus weeds. nih.gov
Mechanistic Elucidation of Biological Actions
Molecular Target Identification and Validation
The identification of direct molecular targets is a crucial step in elucidating the mechanism of action of any bioactive compound. For chalcones, these targets often include enzymes and receptors that play pivotal roles in cellular function and disease pathogenesis.
Chalcones have been widely investigated for their potential to inhibit various classes of enzymes. While direct studies on 2,2'-Dihydroxy-3-methoxychalcone are limited, research on related compounds offers valuable insights.
Kinases, Proteases, and Oxidoreductases:
Ligand-based enzymatic target predictions have suggested that chalcone (B49325) analogues have the potential to act as inhibitors of oxidoreductases, kinases, and proteases. The core chalcone scaffold is recognized for its ability to interact with these enzyme families, and the specific biological activity is often modulated by the nature and position of substituents on the aromatic rings. nih.gov For instance, some methoxy (B1213986) chalcone derivatives have shown inhibitory activity against enzymes such as lipase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, α-amylase, and α-glucosidase. researchgate.net However, the specific inhibitory profile of this compound against these or other enzymes has not been reported.
A study on 3,4-Dimethoxy-2'-hydroxychalcone, a structurally related compound, identified it as an inhibitor of acetylcholinesterase, suggesting potential neuroprotective applications. This highlights the importance of the substitution pattern in determining enzyme inhibitory activity.
Vitamin D3 Receptor (VDR):
The Vitamin D receptor is a nuclear receptor that plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell growth and differentiation. nih.gov While some compounds can modulate VDR activity, there is currently no published research directly investigating the interaction of this compound with the Vitamin D3 receptor. The mechanisms of VDR signaling involve binding to its ligand, calcitriol, which leads to the recruitment of co-modulators and the regulation of target gene transcription. nih.gov
Table 1: Enzyme Inhibition by Structurally Related Methoxy Chalcones
| Compound | Enzyme Inhibited | IC50 (µg/mL) |
| Methoxy Chalcone Derivative 7 | Lipase | 39.83 ± 1.12 |
| Methoxy Chalcone Derivative 2 | Acetylcholinesterase (AChE) | 60.39 ± 1.24 |
| Methoxy Chalcone Derivative 1 | Butyrylcholinesterase (BChE) | 39.79 ± 1.29 |
| Methoxy Chalcone Derivative 2 | Tyrosinase | 40.40 ± 1.01 |
| Methoxy Chalcone Derivative 1 | α-amylase | 98.61 ± 3.17 |
| Methoxy Chalcone Derivative 2 | α-glucosidase | 55.91 ± 1.78 |
Data from a study on a series of synthesized methoxy chalcones. The specific structures of derivatives 1, 2, and 7 were not detailed in the provided source. researchgate.net
The interaction of small molecules with cellular receptors is a fundamental mechanism for initiating or inhibiting cellular responses.
Estrogen Receptors Alpha (ERα):
The estrogen receptor alpha is a key mediator of estrogen signaling and a therapeutic target in hormone-dependent cancers. Some studies have investigated the interaction of various chalcones with ERα. For example, research on 2′,3′,4′-Trihydroxychalcone (2',3',4'-THC) showed that it can modulate ERα activity without directly competing with estradiol (B170435) for binding to the receptor's ligand-binding pocket. nih.gov This suggests a potential allosteric modulatory role. Another study on methoxychlor (B150320) and its metabolites, which are structurally different from chalcones but also interact with estrogen receptors, highlights the complexity of these interactions, with compounds acting as agonists or antagonists through one or more hormone receptors. nih.govsigmaaldrich.com
However, there are no specific receptor binding assay results available for this compound to confirm its direct interaction with ERα.
Cellular Pathway Perturbations
Beyond direct molecular interactions, the biological activity of a compound is defined by its ability to perturb cellular signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune responses, and cell survival. Studies on related chalcone derivatives suggest that this pathway may be a target for this compound. For instance, a synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), was found to suppress the Toll-like receptor 4-mediated inflammatory response by inhibiting the Akt/NF-κB pathway in microglial cells. researchgate.net Similarly, new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans, which share some structural similarities with chalcones, have demonstrated a significant role in inhibiting the NF-κB pathway. researchgate.net These findings suggest that chalcones can interfere with the signaling cascade that leads to the activation and nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
The Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) signaling pathways are central to the regulation of cell proliferation, survival, and apoptosis. The inhibition of these pathways is a common mechanism for the anti-cancer effects of many natural and synthetic compounds.
Research on 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) has shown that it can suppress the proliferation of multiple myeloma cells by reducing the expression of key components of the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov DMEC treatment led to decreased levels of phosphatidylinositol-3-kinase (PI3K), phosphorylated Akt (p-Akt), and phosphorylated mammalian target of rapamycin (B549165) (p-mTOR). nih.govnih.gov Furthermore, a study on 2′,3′,4′-Trihydroxychalcone demonstrated that it blocked the proliferation of MCF-7 breast cancer cells by preventing the E2-induced activation of the MAPK pathway. nih.gov These results indicate that chalcones can exert their anti-proliferative effects by targeting critical nodes in the MAPK and AKT signaling cascades.
Table 2: Effect of 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) on Multiple Myeloma Cell Lines
| Cell Line | IC50 of DMEC (µM) |
| RPMI8226 | 25.97 |
| MM.1S | 18.36 |
| U266 | 15.02 |
IC50 values represent the concentration of DMEC required to inhibit the growth of 50% of the cancer cells. nih.gov
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in the development of several types of cancer. nih.govnih.gov The Sonic Hedgehog (SHH) protein is a key ligand in this pathway. researchgate.net
A computational docking study investigated the interaction of 2',4-dihydroxy-3-methoxy chalcone with the Sonic Hedgehog protein. researchgate.net The study predicted that this chalcone derivative could form hydrogen bonds with amino acid residues Threonine 125, Tryptophan 128, Glutamate 130, and Aspartate 131 within the binding pocket of the Sonic Hedgehog protein. researchgate.net It is important to note that this study was performed on an isomer of the compound of interest, and the different positioning of the hydroxyl and methoxy groups on the phenyl ring in this compound would likely alter its binding interactions. Therefore, while this suggests a potential for chalcones to interact with the Hedgehog pathway, further experimental validation is necessary for this compound.
Ubiquitin-Proteasome System (UPS) Modulation
The Ubiquitin-Proteasome System (UPS) is a critical cellular pathway responsible for protein degradation, thereby maintaining protein homeostasis and regulating a multitude of cellular processes. nih.gov This system tags unwanted or damaged proteins with ubiquitin molecules, marking them for destruction by the proteasome. nih.gov The UPS is integral to cell differentiation, proliferation, DNA repair, apoptosis, and the regulation of gene expression. nih.gov
Currently, there is a lack of specific scientific studies directly investigating the modulatory effects of this compound on the Ubiquitin-Proteasome System. While the broader class of chalcones has been explored for various biological activities, the direct interaction of this specific compound with the E1, E2, or E3 ligases, or the proteasome itself, has not been elucidated in the available scientific literature.
Modulation of Gene Expression (e.g., iNOS, COX-2, TNF-α mRNA)
The expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) is a key area of investigation for anti-inflammatory drug discovery.
Research into the specific effects of this compound on the mRNA expression of iNOS, COX-2, and TNF-α is not available in current scientific publications. However, studies on structurally related chalcone derivatives have demonstrated effects on these inflammatory markers. For instance, other chalcones have been shown to inhibit the expression of iNOS and COX-2 and to suppress the production of TNF-α in macrophage cell lines. ontosight.aiaip.orgresearchgate.net These findings in related compounds suggest a potential area for future research into the anti-inflammatory properties of this compound, but direct evidence is currently absent.
Table 1: Effects of Related Chalcone Derivatives on Inflammatory Gene Expression (Note: This table presents data for related compounds, not this compound)
| Compound | Target Gene/Protein | Observed Effect in Research Studies |
|---|---|---|
| 2'-hydroxy-3,6'-dimethoxychalcone | iNOS, COX-2, TNF-α | Inhibition of protein expression and production ontosight.ai |
| 2'-hydroxychalcone derivatives | iNOS, TNF-α mRNA | Inhibition of LPS-induced expression aip.org |
| 4,2',5'-trihydroxy-4'-methoxychalcone | iNOS, COX-2, TNF-α | Inhibition of expression and production researchgate.net |
Cellular Morphology and Organelle Function Alterations
Alterations in cellular morphology and the function of organelles are important indicators of a compound's biological activity and mechanism of action.
Mitochondria are vital organelles that play a central role in cellular energy production, signaling, and apoptosis. Mitochondrial dysfunction is implicated in numerous diseases.
There are no direct studies in the scientific literature that have examined the effect of this compound on mitochondrial organization or function. Research on other methoxy-chalcone derivatives has shown varied effects on mitochondria. For example, one study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) found that it protected mitochondrial function in MIN6 cells. nih.gov Conversely, another study on 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone reported that it induced mitochondria-mediated apoptosis in multiple myeloma cells. nih.gov These contrasting findings with related compounds highlight the necessity for specific investigation into how this compound interacts with and potentially alters mitochondrial structure and function.
Structure Activity Relationship Sar and Pharmacophore Analysis
Influence of Hydroxyl and Methoxy (B1213986) Substitutions on Bioactivity
The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the chalcone (B49325) scaffold are critical determinants of its biological profile, influencing everything from antioxidant to anticancer activity. nih.gov Generally, free hydroxyl groups are considered essential for enhancing activities like antioxidant and antimicrobial effects, while methoxy groups may diminish them. nih.gov Conversely, the presence of methoxy groups on the aromatic rings can positively affect antitumor activity. nih.gov
For antioxidant activity, the number and location of hydroxyl groups are paramount. mdpi.com Studies have shown that chalcones with more hydroxyl groups tend to exhibit stronger radical scavenging capabilities. mdpi.com Specifically, a 3,4-dihydroxy substitution pattern on ring B is often associated with high antioxidant activity. nih.govnih.gov Chalcones with hydroxyl groups at the ortho and para positions of the B-ring demonstrate stronger antioxidant potential than those with meta-substitution, due to more effective electron delocalization. researchgate.net The 2'-hydroxy group on ring A is also a key feature, contributing to the chemical properties and biological activities of these compounds. researchgate.net
In terms of antiparasitic activity, electron-donating substituents on ring B and the formation of a hydrogen bond between a C-2' substituent and the carbonyl group can affect activity. nih.gov The substitution pattern of hydroxyl groups, particularly on ring B, has been shown to be crucial for activity against parasites like H. nana. researchgate.net
The influence of methoxy groups can be complex. While they may decrease antioxidant and some antimicrobial activities, they can be favorable for other biological effects. nih.govmdpi.com For instance, some methoxychalcones have shown potential as herbicides. researchgate.net The interplay between hydroxyl and methoxy groups is also significant, as the relative positions of these groups can be more important for activity than the sheer number of hydroxyl groups. mdpi.com
Table 1: Effect of Hydroxyl and Methoxy Substitutions on Chalcone Bioactivity
| Substitution Pattern | Effect on Bioactivity | Supporting Evidence |
|---|---|---|
| Increased number of -OH groups | Generally enhances antioxidant and antimicrobial activity. nih.govmdpi.com | 2',4',4-Trihydroxychalcone showed potent antioxidant and antimicrobial effects. researchgate.net |
| 3,4-di-OH on Ring B | Confers high antioxidant activity. nih.govnih.gov | Butein (2',4',3,4-tetrahydroxy-chalcone) is a potent antioxidant. nih.gov |
| -OH at ortho/para positions of Ring B | Stronger antioxidant potency compared to meta-substitution due to better electron delocalization. researchgate.net | |
| -OCH₃ groups | May decrease antioxidant and antimicrobial activity but can enhance antitumor activity. nih.govmdpi.com | Methoxy groups at ring A were found to reduce antibacterial activity against M. luteus. mdpi.com |
| 2'-OH on Ring A | Influences chemical properties and various biological activities, including anti-inflammatory and antioxidant effects. researchgate.net | The 2'-hydroxy group can form a hydrogen bond with the carbonyl oxygen, affecting conformation and activity. nih.gov |
Impact of A and B Ring Substituents on Activity Profiles
The nature, number, and position of substituents on both ring A and ring B of the chalcone backbone play a pivotal role in modulating the spectrum and potency of their biological activities. jchemrev.com
Ring A Substituents: The substitution pattern on ring A, which is attached to the carbonyl group, significantly influences bioactivity. The presence of a 2'-hydroxy group is a recurring motif in many bioactive chalcones. researchgate.net This group can form an intramolecular hydrogen bond with the carbonyl oxygen, which can impact the molecule's conformation and subsequent interaction with biological targets. nih.gov The presence of methoxyl groups on ring A has been shown in some cases to reduce antibacterial activity. mdpi.com For instance, chalcones with two methoxyl groups in a meta arrangement on ring A showed lower antimicrobial activity. mdpi.com
Ring B Substituents: Substituents on ring B, derived from the aldehyde precursor, are also critical for determining the activity profile. Electron-donating groups on ring B have been linked to antiparasitic activity. nih.gov For antioxidant properties, the presence of hydroxyl groups, particularly in a catechol (3,4-dihydroxy) arrangement, is highly favorable. nih.govnih.gov The position of these hydroxyl groups is key, with ortho and para substitutions leading to greater antioxidant potency than meta substitution. researchgate.net In contrast, for some activities like α-glucosidase inhibition, the activity of certain chalcones was found to decrease as the size of the substituent on the para position of ring B increased. mdpi.com
Table 2: Influence of Ring Substituents on Chalcone Activity
| Ring | Substituent Type/Position | Impact on Biological Activity | Example |
|---|---|---|---|
| Ring A | 2'-Hydroxy | Often enhances bioactivity; can form intramolecular H-bonds. researchgate.netnih.gov | 2'-hydroxychalcones are widely studied for anti-inflammatory and antioxidant properties. researchgate.net |
| Ring A | Methoxyl groups | Can decrease antibacterial activity. mdpi.com | Chalcones with methoxy groups on ring A showed reduced activity against M. luteus and B. subtilis. mdpi.com |
| Ring B | Electron-donating groups | Can enhance antiparasitic activity. nih.gov | |
| Ring B | 3,4-Dihydroxy (catechol) | Potent antioxidant activity. nih.govnih.gov | Butein exhibits strong antioxidant effects. nih.gov |
| Ring B | Hydroxyl at ortho/para positions | Stronger antioxidant activity than meta-substitution. researchgate.net | |
| Ring B | Increasing substituent size (para) | Can decrease activity for certain enzymes. mdpi.com | Activity against α-glucosidase decreased with larger para-substituents on ring B. mdpi.com |
Role of the Alpha, Beta-Unsaturated Carbonyl System in Biological Activity
The α,β-unsaturated carbonyl system is a defining feature of the chalcone scaffold and is fundamental to many of its biological activities. nih.govnih.govresearchgate.net This reactive moiety, also known as an enone, functions as a Michael acceptor, making it susceptible to nucleophilic attack. researchgate.nettandfonline.com
This reactivity allows chalcones to form covalent bonds with biological nucleophiles, most notably the thiol (sulfhydryl) groups of cysteine residues within proteins and enzymes. jchemrev.comresearchgate.net This interaction is believed to be a key mechanism behind the diverse pharmacological effects of chalcones. researchgate.net For example, the anticancer properties of some chalcones are attributed to their ability to inhibit enzymes crucial for cancer cell survival through this Michael addition reaction. mdpi.com Similarly, the anti-inflammatory effects of certain chalcones are mediated by their interaction with thiol groups in proteins involved in inflammatory signaling pathways, such as Keap1, which leads to the activation of the Nrf2 antioxidant response. tandfonline.comnih.gov
The electrophilicity of the β-carbon in the enone system, and thus its reactivity as a Michael acceptor, is modulated by the electronic nature of the substituents on the A and B rings. jchemrev.com The planarity of the molecule also plays a role, as a planar configuration facilitates the necessary interactions for hydrogen abstraction and other reactions. researchgate.net The α,β-unsaturated carbonyl system is considered a privileged scaffold in medicinal chemistry, and its presence is often a prerequisite for the bioactivity of chalcone derivatives. researchgate.netacs.org
Identification of Key Pharmacophoric Features for Specific Activities
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For chalcones, distinct pharmacophoric models have been identified for their various activities.
Antioxidant Activity: The key pharmacophoric features for antioxidant activity, particularly for scavenging free radicals, include:
A catechol moiety (3,4-dihydroxy substitution) on the B ring. nih.gov
A free hydroxyl group at the 2' or 4' position on the A ring. nih.gov
The α,β-double bond, which increases the stabilization of the resulting phenolic radical. nih.gov
Antimicrobial Activity: For antibacterial activity, a general pharmacophore model often includes:
A hydrophobic aromatic ring.
A hydrogen bond acceptor (the carbonyl oxygen).
A hydrogen bond donor. The presence of specific substituents can refine this model. For instance, against certain strains like efflux-pump-deficient E. coli, a disubstituted A-ring with a hydroxyl and a methyl group showed good activity. acs.org
Enzyme Inhibition (e.g., α-glucosidase): For the inhibition of enzymes like α-glucosidase, specific interactions are key. A pharmacophore model for sulfonamide chalcone derivatives as α-glucosidase inhibitors was developed, highlighting the importance of the sulfonamide group and the specific substitution pattern on the chalcone rings for binding to the enzyme's active site. nih.gov
The identification of these pharmacophoric features is crucial for the rational design of new, more potent, and selective chalcone-based therapeutic agents. acs.orgnih.gov
Computational and in Silico Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mechanism and predicting the strength of the interaction between a ligand, like 2,2'-Dihydroxy-3-methoxychalcone, and its biological target.
Binding Affinity Predictions
Binding affinity, often expressed as a negative value in kcal/mol, indicates the strength of the interaction between a ligand and its target protein. A more negative value suggests a stronger and more stable interaction. Molecular docking studies have predicted the binding affinities of chalcone (B49325) derivatives against various protein targets. For instance, in studies involving cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation, the binding energies of similar chalcone compounds ranged from -7.1 to -9.6 kcal/mol. nih.gov Another study on chalcone derivatives as potential inhibitors for other protein receptors reported binding affinities ranging from -6.3 to -9.6 kcal/mol. researchgate.net Specifically, docking studies with a series of chalcone analogues against the Bcl-2 protein, an important target in cancer therapy, showed binding free energy values ranging from -4.6253 to -8.9474 kcal/mol. unja.ac.id
| Compound Class | Protein Target | Binding Affinity Range (kcal/mol) | Reference |
|---|---|---|---|
| Chalcone Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | -7.1 to -9.6 | nih.gov |
| Chalcone Derivatives | Various Protein Receptors | -6.3 to -9.6 | researchgate.net |
| Chalcone Analogues | Bcl-2 Protein | -4.6253 to -8.9474 | unja.ac.id |
| Hydroxy Chalcone and Flavone Derivatives | Epidermal Growth Factor Receptor (EGFR) | -6.50 to -7.67 | unsoed.ac.id |
These predictions suggest that this compound and related compounds have the potential to bind effectively to various biological targets, a key characteristic of a promising drug candidate.
Analysis of Interaction Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Beyond just predicting binding strength, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. These interactions primarily include hydrogen bonds and hydrophobic interactions. For example, in the docking of a related chalcone, 2',6'-dihydroxy-4'-methoxychalcone, with its target, the formation of hydrogen bonds was identified as a crucial factor for its biological activity. nih.gov Studies on other chalcone derivatives have highlighted the importance of hydrogen bonding with key amino acid residues within the protein's binding pocket. nih.gov For instance, the 2'-OH group of a dimethylchalcone derivative was observed to form crucial hydrogen bonds with Asn132 and Asp145 residues of CDK2. nih.gov Similarly, the interaction of chalcone analogues with the Bcl-2 protein involved both hydrogen bonds and van der Waals forces with specific amino acid residues. unja.ac.id
Molecular Dynamics (MD) Simulations for Ligand-Protein Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and conformational changes over time. youtube.comrsc.orguchicago.edu These simulations can assess the stability of a ligand's binding pose within a protein's active site. nih.gov For a series of chalcone derivatives, MD simulations were performed to evaluate the stability of the ligand-protein complexes. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) data from these simulations, with values below 2 Å, suggested that the compounds formed stable complexes with minimal structural changes. researchgate.net Hybrid resolution MD simulations are also employed to study the interaction of proteins with complex systems like lipid membranes. nih.gov
Prediction of Pharmacokinetic Properties (ADME) and Drug-Likeness
For a compound to be an effective drug, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Computational tools can predict these properties and assess a compound's "drug-likeness," which is a qualitative measure of its potential to be an orally active drug. nih.gov
Lipinski's Rule of Five and Veber's Rule Analysis
Lipinski's Rule of Five and Veber's Rule are established guidelines used to evaluate the drug-likeness of a compound based on its physicochemical properties. nih.govamazonaws.com Lipinski's Rule states that an orally active drug generally has:
No more than 5 hydrogen bond donors. drugbank.com
No more than 10 hydrogen bond acceptors. drugbank.com
A molecular weight under 500 daltons. drugbank.com
A calculated octanol-water partition coefficient (logP) not greater than 5. drugbank.com
Veber's Rule adds that good oral bioavailability is also associated with having 10 or fewer rotatable bonds and a polar surface area (PSA) of 140 Ų or less.
Studies on various chalcone derivatives have shown that they generally satisfy these rules, indicating good potential for oral bioavailability. researchgate.net For this compound (C₁₆H₁₄O₄, Molecular Weight: 270.28 g/mol ), the predicted properties align well with these rules. sigmaaldrich.comsigmaaldrich.comnih.gov
| Property | Value for this compound | Lipinski's Rule of Five Guideline | Veber's Rule Guideline | Compliance |
|---|---|---|---|---|
| Molecular Weight | 270.28 g/mol | ≤ 500 | - | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | - | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | - | Yes |
| logP (XLogP3) | 3.5 | ≤ 5 | - | Yes |
| Rotatable Bonds | 3 | - | ≤ 10 | Yes |
| Polar Surface Area (TPSA) | 66.8 Ų | - | ≤ 140 Ų | Yes |
Frontier Molecular Orbital (FMO) Analysis and DFT Calculations for Molecular Reactivity
Frontier Molecular Orbital (FMO) theory is a quantum chemical method used to predict the reactivity of molecules. imperial.ac.ukwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Density Functional Theory (DFT) calculations are often used to determine the electronic properties of molecules, including the HOMO and LUMO energies. For a related compound, 2,4-dihydroxy-3-methoxychalcone, DFT calculations (B3LYP/6-311++G**) revealed a lower O-H bond dissociation energy for the 4-OH group, indicating its role in radical scavenging. While specific FMO and DFT data for this compound were not found in the provided search results, such analyses are standard for understanding the electronic behavior and reactivity of chalcone compounds.
Ligand-Based Enzymatic Target Predictions
As of the latest available research, specific ligand-based enzymatic target prediction studies focusing exclusively on this compound have not been published in the public domain. Computational methods are frequently employed to predict the biological targets of small molecules like chalcones by comparing their structures to libraries of compounds with known activities. These in silico techniques, such as those offered by platforms like SwissTargetPrediction, and methods like PASS (Prediction of Activity Spectra for Substances), help to identify potential protein interactions, including enzymatic targets.
While the broader class of chalcones has been extensively studied, with various derivatives predicted to target enzymes such as oxidoreductases, kinases, proteases, and others, these findings are not directly transferable to this compound. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings of this particular chalcone dictates its unique electronic and steric properties, which in turn determine its binding affinities for specific enzymatic targets.
Therefore, without dedicated computational studies on this compound, no data tables or detailed research findings on its predicted enzymatic targets can be provided at this time. Future in silico screening and experimental validation are required to elucidate the potential enzymatic interactions of this specific compound.
Future Research Directions and Therapeutic Implications
Development of Novel 2,2'-Dihydroxy-3-methoxychalcone Analogs with Enhanced Specificity and Potency
The development of novel analogs based on the this compound structure is a key area of future research, aimed at enhancing therapeutic potency and target specificity. The simple chemical structure of chalcones allows for straightforward modifications, and research has shown that the addition of certain functional groups can significantly improve their biological activity. nih.govresearchgate.netresearchgate.net For instance, the presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups is thought to increase solubility and bioavailability, potentially leading to enhanced pharmacological effects. researchgate.net
Scientific efforts have produced several analogs with promising activities. For example, the analog 2',6'-dihydroxy-4'-methoxychalcone , isolated from Piper aduncum, has demonstrated significant in vitro activity against Leishmania amazonensis. Researchers suggest its simple structure makes it an excellent lead compound for synthesizing new antileishmanial drugs. nih.gov Another study focused on the anticancer potential of synthetic analogs, demonstrating that 2',4',4-trihydroxy-3-methoxychalcone was highly active against colon (WiDr) and cervical (HeLa) cancer cell lines, while 2',4-dihydroxy-3-methoxychalcone also showed significant cytotoxic activity against these cell lines. mdpi.com
Further modifications have included the addition of dimethyl groups. The compound 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) , derived from Syzygium nervosum, has shown potent antiproliferative activity against human cervical cancer cell lines. researchgate.net This line of research underscores the strategy of using the core chalcone (B49325) structure as a template to build derivatives with improved efficacy against specific diseases. researchgate.net
Table 1: Anticancer Activity of this compound Analogs
| Compound | Cancer Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| 2',4',4-Trihydroxy-3-methoxychalcone | WiDr (Colon) | 2.66 µg/mL | mdpi.com |
| 2',4',4-Trihydroxy-3-methoxychalcone | HeLa (Cervical) | 8.53 µg/mL | mdpi.com |
| 2',4-Dihydroxy-3-methoxychalcone | HeLa (Cervical) | 12.80 µg/mL | mdpi.com |
| 2',4-Dihydroxy-3-methoxychalcone | WiDr (Colon) | 19.57 µg/mL | mdpi.com |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical) | 10.05 µM | researchgate.net |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | C-33A (Cervical) | 15.76 µM | researchgate.net |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SiHa (Cervical) | 18.31 µM | researchgate.net |
Investigation of Combination Therapies with Existing Therapeutic Agents
One promising strategy involves creating hybrid molecules that combine the chalcone scaffold with other pharmacophores. nih.gov Such hybrids have the potential to target multiple cellular pathways, improve therapeutic specificity, and circumvent drug resistance mechanisms. tandfonline.comnih.gov For example, researchers have synthesized and evaluated chalcone-azole hybrids, chalcone-coumarin hybrids, and benzimidazole-chalcone hybrids. tandfonline.comnih.gov These hybrid compounds have demonstrated significant cytotoxic activity against various cancer cell lines, in some cases comparable or superior to standard drugs like cisplatin. nih.gov The development of these hybrid molecules represents a promising avenue for creating novel and more effective anticancer agents. nih.govmdpi.com
Exploration of Novel Therapeutic Areas for Chalcone Scaffolds
The inherent versatility of the chalcone scaffold has prompted wide-ranging research into its therapeutic potential across numerous diseases. tandfonline.com Beyond their well-documented anticancer properties, chalcones and their derivatives exhibit a broad spectrum of pharmacological activities. tandfonline.commdpi.com This provides a rich field for future exploration into novel therapeutic applications.
The chalcone family has demonstrated potential as:
Antimicrobial and Antiviral Agents : Showing activity against various bacteria, fungi, and viruses. tandfonline.com
Anti-inflammatory Agents : Capable of modulating inflammatory pathways. tandfonline.com
Antiparasitic Agents : Including antimalarial and antileishmanial activity. tandfonline.comnih.gov
Antioxidant Agents : Protecting against cellular damage from oxidative stress. tandfonline.com
Neuroprotective Agents : Offering potential in the treatment of neurodegenerative diseases like Alzheimer's. mdpi.com
Antidiabetic Agents : Showing promise in the management of diabetes. tandfonline.com
The exploration of these and other areas, such as antitubercular and antihypertensive applications, continues to be a focus of research, highlighting the remarkable therapeutic breadth of the chalcone scaffold. tandfonline.com
Table 2: Investigated Therapeutic Activities of the Chalcone Scaffold
| Therapeutic Area | Reported Activity | Source |
|---|---|---|
| Oncology | Anticancer, Antiproliferative, Cytotoxic | tandfonline.comnih.gov |
| Infectious Disease | Antimicrobial, Antiviral, Antifungal, Antimalarial, Antileishmanial | tandfonline.comnih.gov |
| Inflammation | Anti-inflammatory, Antioxidant | tandfonline.com |
| Metabolic Disease | Antidiabetic, Anti-obesity | tandfonline.commdpi.com |
| Neurology | Neuroprotective, Anti-Alzheimer's | mdpi.com |
| Cardiovascular | Antihypertensive | tandfonline.com |
Advanced Preclinical Model Studies to Validate Mechanisms and Efficacy
To translate the therapeutic promise of chalcones into clinical reality, advanced preclinical studies are essential to validate their efficacy and elucidate their precise mechanisms of action. Researchers are moving beyond basic cytotoxicity assays to more sophisticated models.
For instance, studies on the analog 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) in human cervical cancer cells have gone into mechanistic detail, showing that the compound induces DNA damage, causes cell cycle arrest at the G0/G1 phase, and triggers apoptosis (programmed cell death). researchgate.net In another example, molecular modeling studies revealed that DMC could bind to the B box of High-Mobility Group Box 1 (HMGB1), a protein involved in inflammation, thereby inhibiting its pro-inflammatory activity. nih.gov
Furthermore, computational docking experiments have been used to understand how chalcone analogs exert their antimalarial effects. These studies examined the binding of chalcones to falcipain-2, a critical enzyme in the malaria parasite, providing a molecular basis for their activity. These types of advanced preclinical investigations are crucial for confirming the therapeutic targets of chalcone derivatives and building a strong case for their further development.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for confirming the identity and purity of 2,2'-dihydroxy-3-methoxychalcone in synthetic or natural extracts?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is recommended. Use retention time alignment and spectral matching against authenticated standards (e.g., 2',4'-dihydroxychalcone and 2',4'-dihydroxy-3-methoxychalcone) for identification . Purity can be confirmed via nuclear magnetic resonance (NMR) to verify structural integrity, ensuring the absence of contaminants like dihydrochalcone derivatives .
Q. How should researchers optimize solubility for in vitro assays involving this compound?
- Methodological Answer : Begin with dimethyl sulfoxide (DMSO) for initial dissolution due to its polar aprotic properties. For aqueous systems, prepare stock solutions at lower concentrations (e.g., 10 mM in DMSO) and dilute in phosphate-buffered saline (PBS) or cell culture media. Centrifugation at 500×g post-dilution reduces particulate formation . If solubility issues persist, test ethanol or dimethylformamide (DMF) with minimal solvent concentrations (<1% v/v) to avoid cytotoxicity .
Q. What are the critical steps for synthesizing and purifying this compound?
- Methodological Answer : Employ Claisen-Schmidt condensation between 2-hydroxyacetophenone and 3-methoxy-2-hydroxybenzaldehyde under basic conditions. Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane. Monitor purity using thin-layer chromatography (TLC) and recrystallize in ethanol for higher yields .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antioxidant activity data for this compound across different studies?
- Methodological Answer : Standardize assay conditions (e.g., ABTS•⁺ or DPPH radical scavenging protocols) and normalize activity to molar concentrations. Cross-validate results with structurally analogous chalcones (e.g., 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone) to isolate substituent-specific effects . Ensure solvent compatibility, as DMSO may interfere with radical generation in certain assays .
Q. What experimental strategies are recommended to investigate the mechanism of action of this compound in metabolic disorder models?
- Methodological Answer : Use in vitro models (e.g., hepatocytes or adipocytes) to assess glucose uptake via 2-NBDG fluorescence assays. Pair with RNA sequencing to identify pathways modulated by the compound (e.g., Nrf2/ARE for oxidative stress or PPARγ for lipid metabolism). Validate findings using siRNA knockdowns or competitive inhibitors . For in vivo studies, optimize dosing regimens based on pharmacokinetic profiling to account for rapid metabolism .
Q. How can structural modifications of this compound enhance its bioactivity while minimizing cytotoxicity?
- Methodological Answer : Introduce electron-donating groups (e.g., methoxy or hydroxyl) at the 4' position to enhance radical scavenging. Replace the chalcone α,β-unsaturated ketone with a dihydro derivative to reduce electrophilic stress. Use computational tools (e.g., molecular docking) to predict binding affinity to targets like Keap1 or COX-2 . Synthesize analogs (e.g., 2'-hydroxy-3',4',6'-trimethoxychalcone) and compare IC₅₀ values in cytotoxicity assays .
Q. What strategies mitigate batch-to-batch variability in this compound isolation from plant extracts?
- Methodological Answer : Standardize extraction protocols using accelerated solvent extraction (ASE) with ethanol/water (70:30 v/v) at 60°C. Employ countercurrent chromatography (CCC) for high-resolution separation of chalcones from co-extracted phenolics. Quantify using external calibration curves (1–500 ppm range) with HPLC-DAD .
Data Analysis and Validation
Q. How should researchers address discrepancies in solubility data between computational predictions and experimental results?
- Methodological Answer : Cross-reference predicted logP values (e.g., from PubChem) with experimental shake-flask assays. Adjust for solvent polarity index mismatches; for example, DMSO’s high polarity may overestimate aqueous solubility. Use dynamic light scattering (DLS) to detect nanoaggregates in supersaturated solutions .
Q. What quality control metrics are essential for ensuring reproducibility in this compound studies?
- Methodological Answer : Require ≥95% purity (via HPLC), validated with NMR (¹H/¹³C) and MS. Batch-specific certificates of analysis (CoA) should include residual solvent levels (e.g., DMSO < 0.1%). For biological assays, include positive controls (e.g., quercetin for antioxidant activity) and report inter-assay CVs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
